molecular formula C22H21F2N5O B6535802 N-(3,4-difluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1060176-78-4

N-(3,4-difluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B6535802
CAS No.: 1060176-78-4
M. Wt: 409.4 g/mol
InChI Key: YEPUVICYIACPGR-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic small molecule featuring a pyridazine-piperazine-carboxamide scaffold. Its structure includes a 3,4-difluorophenyl group attached to the carboxamide nitrogen and a 2-methylphenyl-substituted pyridazine ring linked to the piperazine moiety. The presence of fluorine atoms and a methyl group may enhance metabolic stability and lipophilicity, influencing bioavailability .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5O/c1-15-4-2-3-5-17(15)20-8-9-21(27-26-20)28-10-12-29(13-11-28)22(30)25-16-6-7-18(23)19(24)14-16/h2-9,14H,10-13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPUVICYIACPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21F2N5OC_{22}H_{21}F_2N_5O, with a molecular weight of approximately 409.4 g/mol. The compound features a piperazine ring, a pyridazine moiety, and difluorophenyl and methylphenyl substituents, contributing to its chemical reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring : This is achieved through the reaction of 2-methylphenyl hydrazine with appropriate diketones.
  • Introduction of Substituents : The difluorophenyl group is introduced via nucleophilic substitution reactions.
  • Coupling with Piperazine : The final step involves coupling the pyridazine intermediate with piperazine-1-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes within biological pathways. Upon binding to these targets, the compound may inhibit or activate biochemical pathways, leading to various therapeutic effects.

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications in the structure can significantly influence both solubility and reactivity profiles, which are critical for anticancer activity. Specifically:

  • Cell Proliferation Inhibition : Certain derivatives have demonstrated the ability to arrest cell proliferation in cancer cell lines such as MCF-7 and HCT-116.
  • Apoptosis Induction : Flow cytometry analysis revealed that these compounds can trigger apoptosis by increasing caspase 3/7 activity .

Selectivity and Potency

In vitro evaluations have shown that this compound exhibits selective inhibition against various cancer cell lines. For example:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against specific cancer cell lines, indicating potent biological activity .

Data Summary

Property Value
Molecular FormulaC22H21F2N5O
Molecular Weight409.4 g/mol
Anticancer Activity (IC50)Low micromolar range
MechanismEnzyme/receptor modulation

Case Studies and Research Findings

Several studies have explored the biological activity of similar piperazine derivatives:

  • Study on Anticancer Activity : A study found that certain piperazine derivatives were able to selectively inhibit growth in cancer cell lines at nanomolar concentrations .
  • Molecular Docking Studies : These studies suggested strong hydrophobic interactions between the compound's aromatic rings and receptor amino acids, similar to well-known anticancer drugs like Tamoxifen .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with several piperazine-carboxamide derivatives. Key comparisons include:

Table 1: Structural Features of Selected Piperazine-Carboxamide Derivatives
Compound Name Core Structure Substituents on Aromatic Rings Key Functional Groups Reference
N-(3,4-difluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide Pyridazine-Piperazine 3,4-Difluorophenyl; 2-methylphenyl Carboxamide, Pyridazine N/A
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] Chroman-Piperazine Pyridazin-3-yl; 7-(trifluoromethyl)chroman Carboxamide, Trifluoromethyl
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide Simple Piperazine 4-Chlorophenyl; Ethylpiperazine Carboxamide, Chlorine
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Pyridine-Piperazine 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; 3-(trifluoromethyl)phenyl Carboxamide, Trifluoromethyl

Key Observations :

  • Fluorine vs. Chlorine Substituents : Fluorinated analogs (e.g., 3,4-difluorophenyl) typically exhibit higher metabolic stability compared to chlorinated derivatives (e.g., A4–A6 in ) .
  • Pyridazine vs. Chroman/Pyridine Cores : Pyridazine rings (as in the target compound) may enhance π-π stacking interactions in enzyme binding pockets, whereas chroman or pyridine cores (e.g., PKM-833) could improve brain penetration .
  • Methyl vs.

Physicochemical Properties

Table 3: Physicochemical Data for Structural Analogs
Compound (Reference) Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
N-(3-fluorophenyl)-4-...piperazine-1-carboxamide (A2) 189.5–192.1 2.8 <1 (aqueous)
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide 195–197 3.1 <1 (aqueous)
PKM-833 Not reported 4.2 0.5 (PBS)

Trends :

  • Melting Points : Fluorinated derivatives (e.g., A2) generally have lower melting points than chlorinated analogs (e.g., A4: 197.9–199.6°C) due to reduced crystallinity .
  • Lipophilicity : The trifluoromethyl group in PKM-833 increases LogP (4.2) compared to the target compound’s predicted LogP (~3.0–3.5) .

Discussion of Substituent Effects

  • Fluorine Atoms : Improve metabolic stability and electronegativity but may reduce aqueous solubility .
  • Pyridazine vs. Pyridine Cores : Pyridazine’s dual nitrogen atoms may facilitate hydrogen bonding in target binding pockets, whereas pyridine derivatives prioritize brain penetration .

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